molecular formula C11H14ClNO2 B13645090 ethyl (3R)-3-amino-3-(2-chlorophenyl)propanoate

ethyl (3R)-3-amino-3-(2-chlorophenyl)propanoate

Cat. No.: B13645090
M. Wt: 227.69 g/mol
InChI Key: CMHQPWVJHDPNEY-SNVBAGLBSA-N
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Description

Ethyl (3R)-3-amino-3-(2-chlorophenyl)propanoate is an organic compound with the molecular formula C11H14ClNO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-3-amino-3-(2-chlorophenyl)propanoate typically involves the reaction of ethyl 3-aminopropanoate with 2-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-(2-chlorophenyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (3R)-3-amino-3-(2-chlorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-3-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (3R)-3-amino-3-(2-chlorophenyl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-amino-3-phenylpropanoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Ethyl 3-amino-3-(4-chlorophenyl)propanoate: The chlorine atom is positioned differently, which can influence its chemical properties and interactions.

    Ethyl 3-amino-3-(2-bromophenyl)propanoate:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the importance of structural variations in chemical research.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

ethyl (3R)-3-amino-3-(2-chlorophenyl)propanoate

InChI

InChI=1S/C11H14ClNO2/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1

InChI Key

CMHQPWVJHDPNEY-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC=CC=C1Cl)N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)N

Origin of Product

United States

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